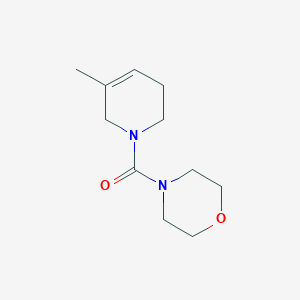![molecular formula C16H24N2O2 B6633467 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the indole alkaloid family and is structurally similar to the neurotransmitter serotonin. In
Mecanismo De Acción
The exact mechanism of action of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol is not fully understood. However, it is believed to act on the serotonin receptor, which plays a key role in regulating mood, anxiety, and other physiological processes. 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to bind to the serotonin receptor with high affinity, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and other physiological processes. 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol is that it has been extensively studied in animal models, which makes it a good candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on its structure.
Direcciones Futuras
There are several future directions for research on 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol. One area of research is the development of new drugs based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in other fields such as cancer research.
Métodos De Síntesis
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol can be synthesized by reacting 1,3-dimethylindole with 3-bromopropylamine and then reducing the resulting intermediate with sodium borohydride. The yield of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol can be improved by using a palladium-catalyzed hydrogenation reaction.
Aplicaciones Científicas De Investigación
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to have anticancer properties. It has been studied for its potential use in the treatment of breast cancer, colon cancer, and leukemia. 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
In drug development, 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been studied for its potential use as a lead compound for the development of new drugs. It has been shown to have a high affinity for the serotonin receptor, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Propiedades
IUPAC Name |
2-[3-[(1,3-dimethylindol-2-yl)methylamino]propoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-14-6-3-4-7-15(14)18(2)16(13)12-17-8-5-10-20-11-9-19/h3-4,6-7,17,19H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVFJLMQWBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNCCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
